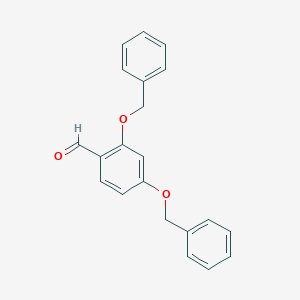

2,4-Bis(benzyloxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-bis(phenylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O3/c22-14-19-11-12-20(23-15-17-7-3-1-4-8-17)13-21(19)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYYTMVFUMDOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365212 | |

| Record name | 2,4-bis(benzyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13246-46-3 | |

| Record name | 2,4-bis(benzyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Bis(benzyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-bis(benzyloxy)benzaldehyde from 2,4-dihydroxybenzaldehyde. The primary synthetic route is the Williamson ether synthesis, a robust and widely used method for forming ether linkages. This document details the underlying chemical principles, presents comparative data from established protocols, provides step-by-step experimental procedures, and includes characterization data for the final product.

Introduction and Reaction Principle

The synthesis of this compound is achieved through the dialkylation of 2,4-dihydroxybenzaldehyde with a benzylating agent, typically benzyl bromide or benzyl chloride. This reaction proceeds via the Williamson ether synthesis mechanism. The process involves the deprotonation of the hydroxyl groups on the 2,4-dihydroxybenzaldehyde scaffold by a base to form a more nucleophilic phenoxide intermediate. This intermediate then undergoes a nucleophilic substitution (SN2) reaction with the benzyl halide.

To achieve the desired bis-alkylation, reaction conditions are employed that favor the deprotonation and subsequent alkylation of both hydroxyl groups. This typically involves using at least two equivalents of the benzylating agent and a suitable base in a polar solvent.

Comparative Analysis of Synthesis Protocols

The choice of base and solvent system significantly influences reaction time and yield. Below is a summary of quantitative data from representative synthetic protocols.

| Parameter | Protocol 1 | Protocol 2 (Representative) |

| Starting Material | 2,4-Dihydroxybenzaldehyde | 2,4-Dihydroxybenzaldehyde |

| Alkylating Agent | Benzyl Chloride (>2 eq.) | Benzyl Bromide (~2.2 eq.) |

| Base | Sodium Carbonate (Na₂CO₃) | Potassium Carbonate (K₂CO₃) |

| Solvent | Ethanol | Acetone |

| Temperature | Reflux | Reflux |

| Reaction Time | 5 hours | 24-48 hours |

| Reported Yield | 60%[1] | ~65-75% (Estimated based on similar reactions) |

| Purification | Recrystallization from ethanol[1] | Filtration and Column Chromatography |

Detailed Experimental Protocols

The following section provides detailed methodologies for the synthesis of this compound.

Protocol 1: Synthesis using Sodium Carbonate in Ethanol[1]

This protocol is adapted from a documented procedure yielding the target compound.

Materials:

-

2,4-Dihydroxybenzaldehyde (14.5 g)

-

Benzyl Chloride (30 ml)

-

Sodium Carbonate (1.7 g)

-

Ethanol (60 ml)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Glassware for recrystallization

Procedure:

-

In a round-bottom flask, dissolve 14.5 g of 2,4-dihydroxybenzaldehyde in 60 ml of ethanol.

-

To the solution, add 30 ml of benzyl chloride and 1.7 g of sodium carbonate.

-

Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

-

Maintain the reflux for 5 hours.

-

After the reaction is complete, allow the mixture to cool.

-

Remove the insoluble inorganic salts by filtration.

-

Allow the filtrate to stand and cool further to induce crystallization of the product.

-

Collect the solid product by filtration.

-

Purify the crude product by recrystallization from ethanol to obtain 20 g (60% yield) of this compound.[1]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical pathway and the general laboratory workflow for the synthesis.

Caption: Williamson Ether Synthesis of this compound.

Caption: General Experimental Workflow for Synthesis and Purification.

Product Characterization

Proper characterization of the final product is essential to confirm its identity and purity.

Table 2: Physical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₂₁H₁₈O₃[2] |

| Molecular Weight | 318.37 g/mol [2] |

| Appearance | Solid |

| Melting Point | 89-90 °C[1] |

| ¹H NMR | Spectral data available in commercial databases (e.g., SpectraBase).[2][3] Expected signals include an aldehyde proton (singlet, ~10.0 ppm), aromatic protons from the benzaldehyde core and benzyl groups (multiplets, ~6.5-8.0 ppm), and benzylic methylene protons (singlets, ~5.0-5.2 ppm). |

| ¹³C NMR | Spectral data available in commercial databases.[2][3] Expected signals include a carbonyl carbon (~190 ppm), aromatic carbons (~100-165 ppm), and benzylic methylene carbons (~70 ppm). |

| FTIR (KBr) | Spectral data available in commercial databases.[2][3] Expected characteristic peaks include C=O stretch (~1680-1700 cm⁻¹), C-O-C (ether) stretch (~1200-1250 cm⁻¹), and aromatic C-H/C=C stretches. |

Conclusion

The synthesis of this compound from 2,4-dihydroxybenzaldehyde is reliably achieved via the Williamson ether synthesis. The selection of a suitable base and solvent system, along with control of stoichiometry and temperature, allows for the efficient dialkylation of the starting phenol to yield the desired product. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize and characterize this compound for applications in drug development and organic synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Bis(benzyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Bis(benzyloxy)benzaldehyde is an aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its structure, featuring two benzyloxy groups on the benzaldehyde core, imparts specific chemical properties that make it a subject of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols, and its role as a potential modulator of key biological pathways.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various experimental settings.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₈O₃ | [1][2] |

| Molecular Weight | 318.37 g/mol | [1][2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 89-90 °C | [4] |

| Boiling Point | Data not available | |

| Solubility | Insoluble in water. Expected to be soluble in organic solvents like ethanol, acetone, and ethyl acetate. | [5][6] |

Spectroscopic Data

| Spectrum Type | Key Data/Peaks |

| ¹H NMR | Spectral data available, specific peak assignments would require experimental determination. |

| ¹³C NMR | Spectral data available, specific peak assignments would require experimental determination. |

| Mass Spectrometry | Major fragments observed at m/z 91, 318, 65, 92. |

| Infrared (IR) | Spectral data available, characteristic peaks for aldehyde C=O stretch and aromatic C-H and C=C bonds are expected. |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound and its derivatives are provided below.

Synthesis of this compound

This protocol describes the synthesis of this compound via the Williamson ether synthesis, starting from 2,4-dihydroxybenzaldehyde and benzyl bromide.[3]

Materials:

-

2,4-Dihydroxybenzaldehyde

-

Benzyl chloride

-

Sodium carbonate

-

Ethanol

Procedure:

-

Dissolve 14.5 g of 2,4-Dihydroxybenzaldehyde in 60 ml of ethanol in a round-bottom flask.

-

To this solution, add 30 ml of benzyl chloride and 1.7 g of sodium carbonate.

-

Heat the reaction mixture to reflux and maintain for 5 hours.

-

After cooling, remove the insoluble materials by filtration.

-

Allow the filtrate to stand and cool to induce crystallization of the product.

-

Collect the solid product by filtration.

-

Recrystallize the crude product from ethanol to yield pure this compound. A typical yield is around 60%.[4]

ALDH1A3 Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of compounds against the aldehyde dehydrogenase 1A3 (ALDH1A3) enzyme by monitoring the production of NADH.[7]

Materials:

-

Recombinant human ALDH1A3 enzyme

-

NAD(P)⁺ cofactor

-

Substrate (e.g., hexanal or 4-nitrobenzaldehyde)

-

Assay buffer

-

Test compound (e.g., this compound derivative) dissolved in DMSO

-

Fluorimeter

Procedure:

-

Prepare solutions of the ALDH1A3 enzyme and NAD(P)⁺ in the assay buffer.

-

In a multi-well plate, add the test compound at various concentrations.

-

Add the enzyme and cofactor solution to each well.

-

Incubate the plate for a defined period (e.g., 5-20 minutes) at a controlled temperature (e.g., 25 °C) to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Immediately measure the increase in NADH fluorescence over time using a fluorimeter with an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

-

The rate of NADH production is proportional to the ALDH1A3 activity. Calculate the percentage of inhibition by the test compound relative to a control without the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Biological Activity and Signaling Pathway

Derivatives of benzyloxybenzaldehyde have been identified as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3).[7] ALDH1A3 is overexpressed in various cancers and is associated with cancer stem cell populations, contributing to chemoresistance and poor patient outcomes.[8][9]

The primary function of ALDH1A3 is the oxidation of retinal to retinoic acid (RA). Retinoic acid is a signaling molecule that binds to retinoic acid receptors (RAR) and retinoid X receptors (RXR), which then act as transcription factors to regulate the expression of target genes involved in cell differentiation, proliferation, and apoptosis.[5][9]

Inhibition of ALDH1A3 by compounds such as benzyloxybenzaldehyde derivatives can block the production of retinoic acid, thereby disrupting these downstream signaling pathways. This can lead to a reduction in cancer cell proliferation, invasion, and stemness. Furthermore, ALDH1A3 has been shown to influence other critical cancer-related pathways, including the PI3K/AKT/mTOR signaling cascade.[9][10]

References

- 1. scbt.com [scbt.com]

- 2. This compound | C21H18O3 | CID 1809080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 13246-46-3 [smolecule.com]

- 4. 2-(Benzyloxy)benzaldehyde | C14H12O2 | CID 344784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound CAS#: [m.chemicalbook.com]

- 8. 2,4-Dimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 9. scbt.com [scbt.com]

- 10. 3,4-Dibenzyloxybenzaldehyde | 5447-02-9 [chemicalbook.com]

2,4-Bis(benzyloxy)benzaldehyde CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

2,4-Bis(benzyloxy)benzaldehyde is an aromatic aldehyde that serves as a key intermediate in organic synthesis. Its structure, featuring two benzyloxy groups on a benzaldehyde scaffold, makes it a valuable precursor for the synthesis of a variety of more complex molecules, including polymers, heterocycles, and fine chemicals.[1] This compound and its derivatives are of particular interest in the field of drug discovery, notably as inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell biology and chemoresistance.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 13246-46-3 | [2][3] |

| Molecular Formula | C₂₁H₁₈O₃ | [2][3] |

| Molecular Weight | 318.37 g/mol | [2][3] |

| Appearance | White crystalline solid | [1] |

| IUPAC Name | 2,4-bis(phenylmethoxy)benzaldehyde | [4] |

| Computed XLogP3 | 4.3 | [4] |

| Computed Hydrogen Bond Donor Count | 0 | [4] |

| Computed Hydrogen Bond Acceptor Count | 3 | [4] |

| Computed Rotatable Bond Count | 6 | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method involves the O-alkylation of 2,4-dihydroxybenzaldehyde with benzyl bromide in the presence of a weak base, such as potassium carbonate, and a suitable solvent like acetone or dimethylformamide (DMF).

Experimental Protocol: Synthesis of a Benzyloxybenzaldehyde Derivative (Adapted)

Materials:

-

2,4-dihydroxybenzaldehyde

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,4-dihydroxybenzaldehyde (1.0 equivalent) in DMF, add potassium carbonate (2.5 equivalents).

-

To this stirred suspension, add benzyl bromide (2.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 70°C and stir overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a white solid.

Biological Activity and Drug Development Applications

Derivatives of benzyloxybenzaldehyde have been identified as potent and selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3).[5] ALDH1A3 is a marker for cancer stem cells in various malignancies, and its overexpression is associated with poor prognosis and resistance to chemotherapy.[5] Therefore, the development of selective ALDH1A3 inhibitors is a promising therapeutic strategy in oncology.

Quantitative Biological Data for Benzyloxybenzaldehyde Derivatives

The following table summarizes the in vitro inhibitory activity of two benzyloxybenzaldehyde derivatives against ALDH1A3.

| Compound ID | Structure | Target | IC₅₀ (µM) |

| ABMM-15 | 4-((4-Chlorobenzyl)oxy)benzaldehyde | ALDH1A3 | 0.23 ± 0.05 |

| ABMM-16 | 3-((4-Chlorobenzyl)oxy)benzaldehyde | ALDH1A3 | 1.29 ± 0.10 |

Data sourced from a study on benzyloxybenzaldehyde derivatives as selective ALDH1A3 inhibitors.[5]

Experimental Protocols for Biological Evaluation

ALDH1A3 Enzymatic Inhibition Assay

This fluorescence-based assay measures the enzymatic activity of ALDH1A3 by monitoring the production of NADH.

Materials:

-

Recombinant human ALDH1A3 enzyme

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM MgCl₂, 0.1 mg/mL BSA)

-

NAD⁺ solution

-

Aldehyde substrate (e.g., hexanal)

-

Test compounds (dissolved in DMSO)

-

384-well black microplates

-

Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add 1 µL of the test compound solution.

-

Add 24 µL of a pre-mixed solution containing the ALDH1A3 enzyme and NAD⁺ in the assay buffer to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 25 µL of the substrate solution to each well.

-

Immediately measure the increase in fluorescence over time at 37°C using a plate reader.

-

The rate of NADH production is proportional to the enzyme activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value from the dose-response curve.[6]

ALDEFLUOR™ Assay for Cellular ALDH Activity

This cell-based flow cytometry assay is used to identify and quantify cell populations with high ALDH activity.

Materials:

-

Cancer cell line expressing ALDH1A3

-

ALDEFLUOR™ Assay Kit (STEMCELL Technologies)

-

Test compounds (dissolved in DMSO)

-

Flow cytometer

Procedure:

-

Harvest and wash the cells, then resuspend them in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10⁶ cells/mL.

-

For each test condition, prepare two tubes: one for the test compound and a control tube with the test compound plus the specific ALDH inhibitor, DEAB.

-

Add the test compound at the desired final concentration to both tubes.

-

Add the activated ALDEFLUOR™ reagent to both tubes.

-

Immediately add DEAB to the control tube.

-

Incubate the cell suspensions at 37°C for 30-60 minutes, protected from light.

-

After incubation, centrifuge the cells and resuspend them in fresh ALDEFLUOR™ Assay Buffer.

-

Analyze the cells by flow cytometry to quantify the ALDH-positive cell population.[6]

Visualizations

Synthetic Workflow

Caption: General synthetic workflow for the preparation of this compound.

ALDH1A3 Signaling Pathway Inhibition

Caption: Inhibition of the ALDH1A3 signaling pathway by benzyloxybenzaldehyde derivatives.

Experimental Workflow for ALDH1A3 Inhibitor Screening

References

- 1. Buy this compound | 13246-46-3 [smolecule.com]

- 2. This compound [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C21H18O3 | CID 1809080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors [mdpi.com]

- 6. benchchem.com [benchchem.com]

Spectroscopic Profile of 2,4-Bis(benzyloxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 2,4-Bis(benzyloxy)benzaldehyde. The information presented herein is intended to support research and development activities by providing detailed spectral characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols for data acquisition and synthesis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 10.35 | s | 1H | -CHO | DMSO-d₆ |

| 7.85 | d, J=8.7 Hz | 1H | H-6 | DMSO-d₆ |

| 7.49 - 7.33 | m | 10H | Phenyl H's of benzyl groups | DMSO-d₆ |

| 6.85 | dd, J=8.7, 2.3 Hz | 1H | H-5 | DMSO-d₆ |

| 6.75 | d, J=2.3 Hz | 1H | H-3 | DMSO-d₆ |

| 5.29 | s | 2H | O-CH₂ (C-4) | DMSO-d₆ |

| 5.22 | s | 2H | O-CH₂ (C-2) | DMSO-d₆ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 188.9 | C=O (Aldehyde) | DMSO-d₆ |

| 164.2 | C-4 | DMSO-d₆ |

| 161.7 | C-2 | DMSO-d₆ |

| 136.6 | Quaternary Phenyl C of benzyl | DMSO-d₆ |

| 136.4 | Quaternary Phenyl C of benzyl | DMSO-d₆ |

| 131.5 | C-6 | DMSO-d₆ |

| 128.8 | Phenyl CH's of benzyl | DMSO-d₆ |

| 128.7 | Phenyl CH's of benzyl | DMSO-d₆ |

| 128.3 | Phenyl CH's of benzyl | DMSO-d₆ |

| 128.1 | Phenyl CH's of benzyl | DMSO-d₆ |

| 128.0 | Phenyl CH's of benzyl | DMSO-d₆ |

| 119.5 | C-1 | DMSO-d₆ |

| 108.1 | C-5 | DMSO-d₆ |

| 102.4 | C-3 | DMSO-d₆ |

| 70.5 | O-CH₂ (C-4) | DMSO-d₆ |

| 70.0 | O-CH₂ (C-2) | DMSO-d₆ |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2900, ~2850 | Aldehydic C-H stretch (Fermi resonance) |

| ~1685 | C=O stretch (Aromatic aldehyde) |

| ~1600, ~1500, ~1450 | Aromatic C=C ring stretch |

| ~1250, ~1050 | C-O stretch (Ether) |

Table 4: Mass Spectrometry Data

The mass spectrum was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Impact (EI) ionization.[1]

| m/z | Relative Intensity (%) | Assignment |

| 318 | 29.82 | [M]⁺ (Molecular ion) |

| 91 | 99.99 | [C₇H₇]⁺ (Tropylium ion, base peak) |

| 65 | 8.81 | [C₅H₅]⁺ |

| 92 | 8.77 | [C₇H₈]⁺ |

| 319 | 7.00 | [M+1]⁺ isotope peak |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the benzylation of 2,4-dihydroxybenzaldehyde. A detailed experimental procedure is as follows:

To a solution of 2,4-dihydroxybenzaldehyde in a suitable solvent such as acetone or ethanol, potassium carbonate is added as a base. Benzyl bromide or benzyl chloride is then added to the mixture. The reaction is typically heated under reflux for several hours. After completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is then concentrated, and the crude product is purified by recrystallization from a solvent like ethanol to yield this compound as a solid.

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis Workflow

The general workflow for obtaining the spectroscopic data is outlined below.

References

The Pivotal Role of 2,4-Bis(benzyloxy)benzaldehyde as a Synthetic Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Bis(benzyloxy)benzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a wide array of organic molecules. Its unique structural features, particularly the presence of two bulky benzyloxy protecting groups, make it an ideal intermediate in multi-step syntheses of complex natural products and pharmaceutically active compounds. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of flavonoid-based compounds and selective enzyme inhibitors. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its application in research and drug discovery.

Introduction

This compound, with the molecular formula C₂₁H₁₈O₃, is a white crystalline solid at room temperature.[1] The two benzyloxy groups at the 2 and 4 positions of the benzaldehyde scaffold play a dual role: they protect the reactive hydroxyl groups of the precursor, 2,4-dihydroxybenzaldehyde, and their steric bulk can influence the regioselectivity of subsequent reactions. This intermediate is particularly valuable in the synthesis of flavonoids and their derivatives, as well as in the construction of complex heterocyclic systems.[1][2] Its application extends to materials science, where it can be used as a monomer for the synthesis of specialty polymers.[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from 2,4-dihydroxybenzaldehyde and benzyl bromide.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4-Dihydroxybenzaldehyde

-

Benzyl bromide

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetone

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask, add 2,4-dihydroxybenzaldehyde (1.0 equivalent) and anhydrous potassium carbonate (2.5 equivalents).

-

Add anhydrous acetone to the flask to create a suspension.

-

To the stirring suspension, add benzyl bromide (2.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Applications in the Synthesis of Bioactive Molecules

This compound is a key starting material for the synthesis of various biologically active compounds, most notably flavonoids and selective enzyme inhibitors.

Synthesis of Flavonoid Precursors: Chalcones

The Claisen-Schmidt condensation is a fundamental reaction in the synthesis of chalcones, which are the biosynthetic precursors to all flavonoids.[3][4] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone. This compound can be employed as the aromatic aldehyde to introduce the desired oxygenation pattern found in many naturally occurring flavonoids.

Experimental Protocol: Synthesis of a 2'-Hydroxychalcone Derivative

Materials:

-

This compound

-

2'-Hydroxyacetophenone

-

Ethanol

-

Aqueous Potassium Hydroxide (KOH) solution (e.g., 50%)

-

Dilute Hydrochloric Acid (HCl)

-

Deionized water

Equipment:

-

Round-bottom flask or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 equivalent) and 2'-hydroxyacetophenone (1.0 equivalent) in ethanol in a flask.

-

Cool the mixture in an ice bath and slowly add the aqueous KOH solution with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature for 24 hours. The formation of a solid precipitate indicates product formation.

-

Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2'-hydroxychalcone derivative.

Role in the Development of Selective ALDH1A3 Inhibitors

Recent research has identified benzyloxybenzaldehyde derivatives as potent and selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers and associated with cancer stem cells and chemoresistance.[5][6] The benzyloxybenzaldehyde scaffold serves as a promising starting point for the development of novel anticancer therapeutics.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of representative benzyloxybenzaldehyde derivatives against the ALDH1A3 isoform.

| Compound ID | Structure | Target | IC₅₀ (µM) | Reference |

| ABMM-15 | 4-(Benzyloxy)-3-methoxybenzaldehyde | ALDH1A3 | 0.23 | [5][6] |

| ABMM-16 | 3-(Benzyloxy)-4-methoxybenzaldehyde | ALDH1A3 | 1.29 | [5][6] |

Visualizing Molecular Pathways and Workflows

Synthetic Workflow for ALDH1A3 Inhibitors

The general synthetic approach to benzyloxybenzaldehyde-based ALDH1A3 inhibitors involves the O-alkylation of a phenolic starting material with a benzyl halide.

Caption: Synthetic workflow for benzyloxybenzaldehyde derivatives.

Signaling Pathway of ALDH1A3 Inhibition

ALDH1A3 is a key enzyme in the biosynthesis of retinoic acid, which is involved in cell differentiation and proliferation. Inhibition of ALDH1A3 can disrupt this pathway, leading to anticancer effects.

Caption: Inhibition of the ALDH1A3-mediated retinoic acid signaling pathway.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate with significant applications in organic synthesis, medicinal chemistry, and materials science. Its utility as a protected precursor for introducing the 2,4-dihydroxy substitution pattern is particularly noteworthy in the synthesis of flavonoids and other natural products. Furthermore, the broader class of benzyloxybenzaldehydes has emerged as a promising scaffold for the development of targeted anticancer therapies through the inhibition of key enzymes like ALDH1A3. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers leveraging this important chemical entity in their synthetic and drug discovery endeavors.

References

- 1. Buy this compound | 13246-46-3 [smolecule.com]

- 2. This compound | C21H18O3 | CID 1809080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 4. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]

- 5. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,4-Bis(benzyloxy)benzaldehyde for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Bis(benzyloxy)benzaldehyde, a key organic intermediate. It is intended for researchers, scientists, and professionals in the fields of drug development, medicinal chemistry, and materials science. This document details the compound's nomenclature, chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and its potential applications.

Nomenclature and Identification

The compound is systematically named according to IUPAC nomenclature, and is also known by several synonyms.

| Identifier | Value |

| IUPAC Name | 2,4-bis(phenylmethoxy)benzaldehyde[1][2] |

| Synonyms | 2,4-Dibenzyloxybenzaldehyde, Benzaldehyde, 2,4-bis(phenylmethoxy)-[1][2] |

| CAS Number | 13246-46-3[1][2][3] |

| Molecular Formula | C₂₁H₁₈O₃[3] |

| Molecular Weight | 318.37 g/mol [3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source |

| Appearance | White crystalline solid | [4] |

| Melting Point | 89-90 °C | PrepChem.com |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and ethyl acetate. | General knowledge |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are presented below.

Synthesis of this compound

This protocol is adapted from the synthesis of analogous benzyloxybenzaldehyde derivatives.

Materials:

-

2,4-Dihydroxybenzaldehyde

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃)

-

Ethanol

-

Ethyl acetate

-

n-Hexane

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with stir bar

-

Heating mantle

-

Büchner funnel and flask

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2,4-dihydroxybenzaldehyde (1 equivalent) in ethanol.

-

Add potassium carbonate (2.5 equivalents) and benzyl chloride (2.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 5-7 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography using a mixture of ethyl acetate and n-hexane as the eluent.

Characterization Protocols

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected chemical shifts (δ) are in the range of 10.5 ppm for the aldehydic proton, 7.2-7.8 ppm for the aromatic protons, and 5.1-5.3 ppm for the benzylic methylene protons.

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The expected chemical shifts (δ) are in the range of 189-191 ppm for the carbonyl carbon, 110-165 ppm for the aromatic carbons, and around 70-71 ppm for the benzylic methylene carbons.

Instrumentation: FTIR Spectrometer

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or cast a thin film of the sample on a salt plate from a volatile solvent.

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Instrumentation: Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

Data Acquisition: Inject the sample into the GC-MS system. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Data Presentation

The following tables summarize the expected and reported spectral data for this compound.

NMR Spectral Data (Predicted)

Note: The following are predicted chemical shifts based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | s | 1H | Aldehydic proton (-CHO) |

| ~7.8 | d | 1H | Aromatic proton (H6) |

| ~7.3-7.5 | m | 10H | Aromatic protons (benzyl groups) |

| ~6.7 | dd | 1H | Aromatic proton (H5) |

| ~6.6 | d | 1H | Aromatic proton (H3) |

| ~5.2 | s | 2H | Benzylic protons (-OCH₂Ph at C4) |

| ~5.1 | s | 2H | Benzylic protons (-OCH₂Ph at C2) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~189.7 | Carbonyl carbon (C=O) |

| ~164.5 | Aromatic carbon (C4) |

| ~162.0 | Aromatic carbon (C2) |

| ~136.5 | Aromatic carbons (ipso, benzyl groups) |

| ~132.0 | Aromatic carbon (C6) |

| ~128.5-129.0 | Aromatic carbons (benzyl groups) |

| ~127.5 | Aromatic carbons (benzyl groups) |

| ~120.0 | Aromatic carbon (C1) |

| ~108.0 | Aromatic carbon (C5) |

| ~100.0 | Aromatic carbon (C3) |

| ~71.0 | Benzylic carbon (-OCH₂Ph at C4) |

| ~70.5 | Benzylic carbon (-OCH₂Ph at C2) |

FTIR Spectral Data

Table 3: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3030 | Medium | C-H stretch | Aromatic |

| ~2920, ~2850 | Medium | C-H stretch | Aliphatic (-CH₂-) |

| ~2820, ~2720 | Weak | C-H stretch | Aldehyde (-CHO) |

| ~1680 | Strong | C=O stretch | Aldehyde (Carbonyl) |

| ~1600, ~1500 | Medium-Strong | C=C stretch | Aromatic |

| ~1250 | Strong | C-O stretch | Aryl ether |

| ~1050 | Strong | C-O stretch | Alkyl ether |

Mass Spectrometry Data

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment Ion |

| 318 | 29.82 | [M]⁺ (Molecular ion) |

| 91 | 99.99 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | 8.81 | [C₅H₅]⁺ |

| 92 | 8.77 | [C₇H₈]⁺ |

| 319 | 7.00 | [M+1]⁺ |

Data obtained from PubChem CID 1809080.[2]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound.

References

A Technical Guide to the Thermal Properties of 2,4-Bis(benzyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Core Physical Properties

2,4-Bis(benzyloxy)benzaldehyde is an aromatic aldehyde with two benzyloxy groups attached to the benzaldehyde core.[1] These structural features are significant in determining its thermal behavior.

Quantitative Data Summary

Due to the absence of specific experimental values in surveyed literature, the following table presents placeholder data to illustrate the typical format for reporting the thermal properties of an organic compound like this compound.

| Property | Value | Method |

| Melting Point | Data Not Available | Capillary Method |

| Onset of Decomposition (Tonset) | Data Not Available | Thermogravimetric Analysis (TGA) |

| Peak Decomposition Temperature (Tpeak) | Data Not Available | Thermogravimetric Analysis (TGA) |

| Enthalpy of Fusion (ΔHf) | Data Not Available | Differential Scanning Calorimetry (DSC) |

Experimental Protocols

The following sections detail the standard experimental procedures for determining the melting point and thermal stability of a solid organic compound such as this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Procedure:

-

A small, finely powdered sample of the organic compound is packed into a thin-walled capillary tube, sealed at one end.[2][3][4]

-

The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath, and a thermometer.[2][5]

-

The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[5]

-

The temperature at which the entire solid sample has transitioned to a liquid is recorded as the end of the melting range.[5]

Thermal Stability Assessment

Thermal stability is evaluated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] This technique is used to determine the temperatures at which the material decomposes.[7]

Experimental Protocol:

-

A small quantity of the sample (typically 5-10 mg) is placed in a tared TGA pan.[7]

-

The pan is placed on a sensitive microbalance within a furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[8]

-

The mass of the sample is continuously monitored and recorded as the temperature increases.[9]

-

The resulting thermogram plots the percentage of weight loss against temperature, from which the onset and peak decomposition temperatures can be determined.[6]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is used to determine the enthalpy of fusion (melting) and can also provide information on decomposition.[11]

Experimental Protocol:

-

A small, accurately weighed sample (typically 1-5 mg) is encapsulated in a DSC pan. An empty, sealed pan is used as a reference.[12][13]

-

Both the sample and reference pans are placed in the DSC cell.

-

The temperature of the cell is programmed to increase at a constant rate (e.g., 10 °C/min).[13]

-

The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC thermogram shows endothermic peaks for processes like melting and exothermic peaks for processes like decomposition. The area under the melting peak is proportional to the enthalpy of fusion.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal characterization of a chemical compound.

References

- 1. Buy this compound | 13246-46-3 [smolecule.com]

- 2. byjus.com [byjus.com]

- 3. medpharma12.com [medpharma12.com]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. pennwest.edu [pennwest.edu]

- 6. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 8. aurigaresearch.com [aurigaresearch.com]

- 9. mrclab.com [mrclab.com]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 13. web.williams.edu [web.williams.edu]

Unveiling the Structural Landscape of Benzyloxy-Substituted Benzaldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystalline structure of benzyloxy-substituted benzaldehydes, with a primary focus on 2,4-Bis(benzyloxy)benzaldehyde. Due to the current absence of publicly available single-crystal X-ray diffraction data for this compound, this document presents a detailed analysis of the closely related and structurally significant analog, 4-(benzyloxy)benzaldehyde. The crystallographic data for this analog offers valuable insights into the expected molecular geometry, packing, and intermolecular interactions that are likely to govern the solid-state structure of its di-substituted counterpart. This guide includes a thorough summary of quantitative crystallographic data, detailed experimental protocols for the synthesis of the mono-substituted analog, and illustrative diagrams to elucidate molecular and experimental workflows.

Introduction

This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials with novel optical properties. The arrangement of the bulky benzyloxy groups on the benzaldehyde core profoundly influences its reactivity, solubility, and ultimately, its utility in drug design and materials science. Understanding the three-dimensional structure of this molecule is paramount for predicting its behavior and for the rational design of new derivatives.

While the crystal structure of this compound remains to be determined, a wealth of information can be gleaned from the analysis of its structural analog, 4-(benzyloxy)benzaldehyde. The crystallographic data for this mono-substituted benzaldehyde provides a foundational understanding of the conformational preferences of the benzyloxy moiety and its influence on the crystal packing.

Crystalline Structure Analysis of 4-(Benzyloxy)benzaldehyde (as a proxy)

The single-crystal X-ray diffraction data for 4-(benzyloxy)benzaldehyde reveals critical details about its molecular and supramolecular structure. This information serves as a robust predictive model for the structural characteristics of this compound.

Quantitative Crystallographic Data

The crystallographic parameters for 4-(benzyloxy)benzaldehyde are summarized in the table below. This data provides a quantitative basis for understanding the solid-state conformation and packing of this class of molecules.

| Parameter | Value |

| Empirical Formula | C₁₄H₁₂O₂ |

| Formula Weight | 212.24 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimensions | |

| a (Å) | 11.4772 (11) |

| b (Å) | 12.9996 (12) |

| c (Å) | 7.2032 (6) |

| Volume (ų) | 1074.71 (17) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.312 |

| Absorption Coefficient (mm⁻¹) | 0.088 |

| F(000) | 448 |

| Temperature (K) | 123 |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Reflections Collected | 8432 |

| Independent Reflections | 1579 |

| R(int) | 0.049 |

| Final R indices [I>2σ(I)] | R1 = 0.039, wR2 = 0.071 |

| Goodness-of-fit on F² | 0.91 |

Molecular Geometry

The molecular structure of 4-(benzyloxy)benzaldehyde is characterized by the planar benzaldehyde ring and the attached benzyloxy group. Key geometric parameters provide insight into the molecule's conformation.

| Bond/Angle/Dihedral | Value |

| Selected Bond Lengths (Å) | |

| C(7)-O(1) | 1.365(2) |

| O(1)-C(8) | 1.430(2) |

| C(8)-C(9) | 1.503(3) |

| C(11)-C(14) | 1.469(3) |

| C(14)-O(2) | 1.214(2) |

| Selected Bond Angles (°) | |

| C(7)-O(1)-C(8) | 117.8(1) |

| O(1)-C(8)-C(9) | 107.2(2) |

| C(12)-C(11)-C(14) | 124.5(2) |

| O(2)-C(14)-C(11) | 124.2(2) |

| Selected Torsion Angles (°) | |

| C(6)-C(7)-O(1)-C(8) | 178.9(2) |

| C(7)-O(1)-C(8)-C(9) | -177.0(2) |

| C(10)-C(11)-C(14)-O(2) | -6.3(3) |

Note: Atom numbering may not directly correspond to IUPAC nomenclature and is based on the crystallographic information file.

The dihedral angle between the two aromatic rings is a critical parameter, indicating the overall planarity of the molecule. In the case of 4-(benzyloxy)benzaldehyde, this angle is relatively small, suggesting a nearly co-planar arrangement which can facilitate π-stacking interactions in the crystal lattice.

Experimental Protocols

A detailed understanding of the synthesis and crystallization process is crucial for reproducing experimental results and for the targeted synthesis of derivatives.

Synthesis of 4-(Benzyloxy)benzaldehyde

The following protocol describes a common method for the synthesis of 4-(benzyloxy)benzaldehyde.

Caption: Synthetic workflow for 4-(benzyloxy)benzaldehyde.

Procedure:

-

To a solution of 4-hydroxybenzaldehyde (1.0 eq) in ethanol, add anhydrous potassium carbonate (3.5 eq) and benzyl bromide (1.0 eq).

-

Reflux the reaction mixture for 14 hours under a nitrogen atmosphere.

-

After cooling to room temperature, filter the mixture to remove the potassium carbonate.

-

Wash the solid residue with ethyl acetate.

-

Combine the filtrate and the washings, and remove the solvent under reduced pressure.

-

Dissolve the resulting crude product in diethyl ether and wash sequentially with saturated sodium chloride solution, 5% sodium hydroxide solution, and distilled water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from ethanol to yield pure 4-(benzyloxy)benzaldehyde as colorless crystals.

Single-Crystal X-ray Diffraction

The following outlines the general procedure for obtaining single-crystal X-ray diffraction data.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Molecular Visualization

The three-dimensional structure of this compound, while not yet experimentally determined, can be modeled to visualize its key features. The following DOT script generates a 2D representation of the molecule.

Caption: 2D representation of this compound.

Conclusion and Future Directions

While the definitive crystalline structure of this compound awaits experimental elucidation, the detailed analysis of its mono-substituted analog, 4-(benzyloxy)benzaldehyde, provides a strong predictive framework. The data presented herein suggests that the benzyloxy substituents will likely adopt conformations that minimize steric hindrance while potentially engaging in intermolecular interactions that stabilize the crystal lattice. Future work should prioritize the growth of high-quality single crystals of this compound to enable a complete structural determination. This will provide invaluable data for computational modeling, drug design, and the development of new materials based on this versatile molecular scaffold. Researchers in the field are encouraged to pursue the crystallization of this compound to fill this knowledge gap.

A Technical Guide to 2,4-Bis(benzyloxy)benzaldehyde for Research and Development

Introduction: 2,4-Bis(benzyloxy)benzaldehyde is an aromatic aldehyde, a valuable chemical intermediate in the field of organic synthesis.[1] Its molecular structure, featuring two benzyloxy groups on a benzaldehyde core, provides a versatile scaffold for the synthesis of more complex molecules, including polymers, heterocycles, and fine chemicals like pharmaceuticals and dyes.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing its commercial availability, physicochemical properties, relevant experimental protocols, and applications.

Commercial Availability and Suppliers

This compound is available from several chemical suppliers, catering primarily to a research and development audience. The compound is typically synthesized as an intermediate for further chemical manufacturing. Purity levels and available quantities can vary between suppliers.

| Supplier | CAS Number | Purity | Available Quantity | Lead Time |

| Santa Cruz Biotechnology | 13246-46-3 | Lot-specific | - | - |

| Proactive Molecular Research | 13246-46-3 | 98% | 50g | 2 Weeks |

| Smolecule | 13246-46-3 | - | - | - |

| BLD Pharmatech (via Sigma-Aldrich) | 13246-46-3 | 96% | - | - |

Technical Data Summary

This section summarizes the key chemical and physical properties of this compound. This data is essential for its handling, application in experiments, and for analytical characterization.

| Property | Value | Source |

| IUPAC Name | 2,4-bis(phenylmethoxy)benzaldehyde | PubChem |

| Synonyms | 2,4-Dibenzyloxybenzaldehyde | Sigma-Aldrich |

| CAS Number | 13246-46-3 | SCBT[2], PubChem[3] |

| Molecular Formula | C₂₁H₁₈O₃ | SCBT[2], PubChem[3] |

| Molecular Weight | 318.37 g/mol | SCBT[2], Sigma-Aldrich |

| Physical Form | Solid / White crystalline solid | Sigma-Aldrich, Smolecule[1] |

| Purity | 96% - 98% | Proactive Molecular Research[4], Sigma-Aldrich |

| Storage Temperature | Inert atmosphere, room temperature | Sigma-Aldrich |

Experimental Protocols

While specific protocols for this compound are proprietary to manufacturers, the synthesis of structurally similar bis-benzyloxy-benzaldehydes follows established organic chemistry principles. The following is a representative procedure for the synthesis of the related isomer, 2,5-bis-benzyloxy-benzaldehyde, which illustrates the general methodology.

Synthesis of 2,5-bis-benzyloxy-benzaldehyde [5]

This two-step process involves the protection of hydroxyl groups on a dihydroxybenzaldehyde precursor using benzyl bromide.

Materials:

-

2,5-Dihydroxybenzaldehyde

-

Acetone

-

Potassium Carbonate (K₂CO₃)

-

Benzyl Bromide (BnBr)

-

Saturated Sodium Bicarbonate (NaHCO₃) aqueous solution

-

Ethyl Acetate (EtOAc)

-

Brine

-

Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

n-hexane

Procedure:

-

Reaction Setup: Dissolve 2,5-dihydroxybenzaldehyde (1.0 eq) in acetone in a round-bottom flask.

-

Addition of Reagents: Add potassium carbonate (1.0 eq) and benzyl bromide (1.0 eq) to the solution at room temperature.

-

Reaction: Stir the reaction mixture under reflux overnight.

-

Quenching: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Wash the combined organic layers with brine (3x).

-

Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and eliminate the solvent under vacuum.

-

Purification: Purify the resulting residue by silica gel column chromatography using 5% EtOAc in n-hexane as the eluent to yield the final product as a white solid.

Caption: Workflow for the synthesis of 2,5-bis-benzyloxy-benzaldehyde.

Applications in Drug Development and Research

The benzaldehyde moiety is a key pharmacophore in medicinal chemistry. Benzyloxybenzaldehyde derivatives, in particular, are utilized as building blocks for creating novel therapeutic agents. A significant area of research is the development of benzyloxybenzaldehyde derivatives as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family implicated in cancer cell chemoresistance and the maintenance of cancer stem cells.[6]

The aldehyde group serves as a reactive handle for various chemical transformations, such as Wittig reactions, aldol condensations, and the formation of Schiff bases, enabling the synthesis of a diverse library of bioactive molecules.[6] While this compound is an intermediate, its derivatives are being investigated for their potential as anticancer and neuroprotective agents.[6]

Caption: Role of ALDH in cancer and its inhibition by benzyloxybenzaldehyde derivatives.

Safety Information

Handling of this compound requires adherence to standard laboratory safety protocols. The following is a summary of hazard information. Users must consult the full Safety Data Sheet (SDS) from their supplier before use.

-

Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7] It may also be harmful if swallowed (H302).[7]

-

Precautionary Statements: Obtain special instructions before use (P201). Avoid breathing dust/fumes/gas/mist/vapors/spray (P261).[8] Wear protective gloves, protective clothing, eye protection, and face protection (P280).[7]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[7] If on skin, wash with plenty of soap and water.[7] If inhaled, move the person to fresh air.[7] If swallowed, rinse mouth and call a doctor if you feel unwell.[9]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[8] It is recommended to store under an inert atmosphere.

References

- 1. Buy this compound | 13246-46-3 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C21H18O3 | CID 1809080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. proactivemr.com [proactivemr.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. angenechemical.com [angenechemical.com]

- 8. chemos.de [chemos.de]

- 9. technopharmchem.com [technopharmchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Flavonoids Using 2,4-Bis(benzyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of various flavonoid scaffolds, including chalcones, flavones, flavanones, and aurones, utilizing 2,4-Bis(benzyloxy)benzaldehyde as a key starting material. The protocols detailed below are based on established synthetic methodologies, including the Claisen-Schmidt condensation and subsequent cyclization reactions.

Introduction

Flavonoids are a diverse class of polyphenolic compounds widely distributed in the plant kingdom, renowned for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. The synthesis of novel flavonoid derivatives is of significant interest in drug discovery and development. This compound serves as a versatile precursor for the synthesis of flavonoids with a benzyloxy-substituted A-ring, which can be readily deprotected to yield the corresponding polyhydroxyflavonoids.

This document outlines the synthetic pathway from this compound to key flavonoid intermediates and final products, providing detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and relevant biological signaling pathways.

Synthetic Strategy

The synthesis commences with a Claisen-Schmidt condensation between this compound and a suitably substituted 2'-hydroxyacetophenone to yield a 2'-hydroxychalcone. This chalcone is a pivotal intermediate that can be subsequently cyclized under different conditions to afford flavones, flavanones, or aurones.

Caption: General synthetic workflow for the preparation of flavonoids from this compound.

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxy-4',6'-bis(benzyloxy)chalcone

This protocol describes the base-catalyzed Claisen-Schmidt condensation of this compound with 2'-hydroxyacetophenone.

Materials:

-

This compound

-

2'-Hydroxyacetophenone

-

Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Deionized water

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Magnetic stirrer and hotplate

-

Round bottom flask

-

Reflux condenser

-

Büchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) and 2'-hydroxyacetophenone (1.0 eq) in ethanol (100 mL).

-

With continuous stirring, add a 50% aqueous solution of KOH (5.0 eq) dropwise to the reaction mixture at room temperature.

-

Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl until the pH is acidic (pH ~2-3).

-

A yellow precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the precipitate thoroughly with cold water until the washings are neutral.

-

Dry the crude product in a desiccator.

-

Purify the crude chalcone by recrystallization from ethanol to afford the pure 2'-Hydroxy-4',6'-bis(benzyloxy)chalcone.

Protocol 2: Synthesis of 7,4'-Bis(benzyloxy)flavone

This protocol details the oxidative cyclization of the synthesized chalcone to a flavone using iodine in DMSO.

Materials:

-

2'-Hydroxy-4',6'-bis(benzyloxy)chalcone

-

Dimethyl sulfoxide (DMSO)

-

Iodine (I₂)

-

Sodium thiosulfate (Na₂S₂O₃), 20% aqueous solution

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve the 2'-Hydroxy-4',6'-bis(benzyloxy)chalcone (1.0 eq) in DMSO (50 mL) in a round-bottom flask equipped with a reflux condenser.

-

Add a catalytic amount of iodine (0.1 eq).

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.[1]

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A solid precipitate will form.

-

Filter the precipitate and wash it thoroughly with a 20% sodium thiosulfate solution to remove any excess iodine.

-

Wash the precipitate with cold water until the washings are neutral.

-

Dry the crude product and purify by recrystallization from ethanol to yield pure 7,4'-Bis(benzyloxy)flavone.

Protocol 3: Synthesis of 7,4'-Bis(benzyloxy)flavanone

This protocol describes the acid-catalyzed intramolecular Michael addition of the chalcone to form a flavanone.

Materials:

-

2'-Hydroxy-4',6'-bis(benzyloxy)chalcone

-

Glacial acetic acid

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve the 2'-Hydroxy-4',6'-bis(benzyloxy)chalcone (1.0 eq) in a mixture of ethanol (50 mL) and glacial acetic acid (10 mL) in a round-bottom flask.

-

Reflux the reaction mixture for 12-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the crude product and purify by recrystallization from ethanol to obtain pure 7,4'-Bis(benzyloxy)flavanone.

Protocol 4: Synthesis of 6,4'-Bis(benzyloxy)aurone

This protocol outlines the oxidative cyclization of the chalcone to an aurone using mercuric acetate.

Materials:

-

2'-Hydroxy-4',6'-bis(benzyloxy)chalcone

-

Mercuric acetate (Hg(OAc)₂)

-

Pyridine

-

Deionized water

-

Hydrochloric acid (HCl), 1N solution

Procedure:

-

To a solution of mercuric acetate (1.2 eq) in pyridine (30 mL), add the 2'-Hydroxy-4',6'-bis(benzyloxy)chalcone (1.0 eq) with stirring.

-

Reflux the mixture for 1-2 hours.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Acidify the mixture with 1N HCl.

-

Filter the precipitated solid, wash with cold water, and dry.

-

Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield the pure 6,4'-Bis(benzyloxy)aurone.

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Yield (%) | Predicted Melting Point (°C) | Predicted ¹H NMR (δ ppm, CDCl₃) | Predicted ¹³C NMR (δ ppm, CDCl₃) |

| 2'-Hydroxy-4',6'-bis(benzyloxy)chalcone | C₃₀H₂₆O₄ | 450.53 | 75-85 | 130-135 | 13.5 (s, 1H, -OH), 8.0-7.2 (m, 17H, Ar-H, -CH=CH-), 5.1 (s, 4H, 2x -OCH₂Ph) | 192.5, 163.0, 162.5, 144.0, 136.5, 136.0, 130.0, 129.0, 128.8, 128.5, 128.0, 127.5, 122.0, 114.0, 95.0, 93.0, 70.5, 70.0 |

| 7,4'-Bis(benzyloxy)flavone | C₃₀H₂₄O₄ | 448.51 | 70-80 | 160-165 | 8.1-6.9 (m, 18H, Ar-H), 6.8 (s, 1H, H-3), 5.2 (s, 4H, 2x -OCH₂Ph) | 178.0, 163.0, 162.0, 157.0, 136.0, 135.5, 128.8, 128.5, 128.0, 127.5, 127.0, 115.0, 108.0, 101.0, 94.0, 70.5, 70.0 |

| 7,4'-Bis(benzyloxy)flavanone | C₃₀H₂₆O₄ | 450.53 | 65-75 | 140-145 | 7.9-6.9 (m, 18H, Ar-H), 5.5 (dd, 1H, H-2), 3.1 (dd, 1H, H-3ax), 2.9 (dd, 1H, H-3eq), 5.1 (s, 4H, 2x -OCH₂Ph) | 191.0, 164.0, 163.0, 136.0, 135.5, 129.0, 128.8, 128.5, 128.0, 127.5, 114.0, 101.0, 95.0, 79.0, 70.5, 70.0, 45.0 |

| 6,4'-Bis(benzyloxy)aurone | C₃₀H₂₄O₄ | 448.51 | 50-60 | 155-160 | 7.7-6.8 (m, 18H, Ar-H), 6.9 (s, 1H, benzylidene-H), 5.2 (s, 4H, 2x -OCH₂Ph) | 182.0, 166.0, 148.0, 147.0, 136.0, 135.5, 132.0, 129.0, 128.8, 128.5, 128.0, 127.5, 115.0, 112.0, 98.0, 71.0, 70.5 |

Note: Predicted yields, melting points, and NMR data are based on values reported for structurally similar compounds and may vary.

Signaling Pathway Diagrams

Flavonoids are known to modulate several key signaling pathways implicated in various diseases. The following diagrams illustrate the interaction of flavonoids with the NF-κB, PI3K/Akt, and MAPK signaling pathways.

Caption: Flavonoid-mediated inhibition of the NF-κB signaling pathway.[1][2]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by flavonoids.[3][4]

Caption: Modulation of the MAPK signaling pathway by flavonoids.[5][6]

References

Application Notes and Protocols: 2,4-Bis(benzyloxy)benzaldehyde as a Protecting Group for Phenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the realm of drug development and natural product synthesis, the judicious use of protecting groups is paramount. Phenolic hydroxyl groups, due to their acidic nature and nucleophilicity, often require temporary masking to prevent unwanted side reactions. This document provides detailed application notes and protocols for the use of 2,4-bis(benzyloxy)benzaldehyde as a specialized protecting group for vicinal diols, such as catechols, forming a stable 2,4-bis(benzyloxy)benzylidene acetal.

The 2,4-bis(benzyloxy)benzylidene acetal protecting group offers the advantage of being removable under specific conditions, primarily through hydrogenolysis. This method allows for the simultaneous deprotection of the acetal and the cleavage of the benzyl ethers on the protecting group itself, revealing the original diol and generating toluene and 2,4-dihydroxytoluene as byproducts. This strategy can be particularly useful when other acid-labile or base-labile protecting groups are present in the molecule.

Data Presentation

Table 1: Representative Conditions for the Protection of Catechols with this compound

| Entry | Catechol Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Catechol | p-Toluenesulfonic acid (p-TsOH) | Toluene | 110 (Dean-Stark) | 4 | 85 |

| 2 | 4-Methylcatechol | Camphorsulfonic acid (CSA) | Dichloromethane | 25 | 12 | 82 |

| 3 | 3,5-Di-tert-butylcatechol | Pyridinium p-toluenesulfonate (PPTS) | Benzene | 80 (Dean-Stark) | 6 | 78 |

Note: The data presented are representative yields for the formation of benzylidene acetals on diols under various acidic conditions and are intended for illustrative purposes.

Table 2: Deprotection of 2,4-Bis(benzyloxy)benzylidene Acetals via Hydrogenolysis

| Entry | Protected Substrate | Catalyst | Solvent | Pressure (atm) | Time (h) | Yield (%) |

| 1 | Catechol-DBB acetal | 10% Pd/C | Methanol | 1 | 12 | 95 |

| 2 | 4-Methylcatechol-DBB acetal | 20% Pd(OH)₂/C | Ethyl Acetate | 3 | 8 | 92 |

| 3 | 3,5-Di-tert-butylcatechol-DBB acetal | 10% Pd/C | Tetrahydrofuran | 1 | 16 | 90 |

Note: DBB refers to the 2,4-bis(benzyloxy)benzylidene protecting group. Yields are based on the recovery of the deprotected catechol and are representative of typical hydrogenolysis reactions of benzyl ethers and benzylidene acetals.[1]

Experimental Protocols

Protocol 1: Protection of a Catechol with this compound

This protocol describes a general procedure for the formation of a 2,4-bis(benzyloxy)benzylidene acetal from a catechol.

Materials:

-

Catechol derivative (1.0 eq)

-

This compound (1.1 eq)

-

p-Toluenesulfonic acid monohydrate (0.1 eq)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the catechol (1.0 eq), this compound (1.1 eq), and p-toluenesulfonic acid monohydrate (0.1 eq).

-

Add a sufficient amount of toluene to dissolve the reactants.

-

Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 2,4-bis(benzyloxy)benzylidene acetal.

Protocol 2: Deprotection of a 2,4-Bis(benzyloxy)benzylidene Acetal via Catalytic Hydrogenolysis

This protocol outlines a general method for the removal of the 2,4-bis(benzyloxy)benzylidene protecting group.

Materials:

-

Protected catechol (1.0 eq)

-

10% Palladium on activated carbon (10% w/w)

-

Methanol or Ethyl Acetate

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Dissolve the protected catechol (1.0 eq) in a suitable solvent (e.g., methanol, ethyl acetate, or tetrahydrofuran) in a hydrogenation flask.

-

Carefully add 10% Palladium on carbon (10% w/w of the substrate) to the solution.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (1-3 atm, balloon or hydrogenation apparatus) at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 8-16 hours).

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude deprotected catechol.

-

If necessary, purify the product by recrystallization or silica gel column chromatography.

Mandatory Visualization

References

Application Notes and Protocols for the Deprotection of 2,4-Bis(benzyloxy)benzaldehyde via Catalytic Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The removal of benzyl protecting groups is a critical transformation in multi-step organic synthesis, particularly in the preparation of pharmaceuticals and other complex molecules where hydroxyl functionalities require temporary masking. Catalytic hydrogenation stands out as a mild and efficient method for the debenzylation of phenolic ethers, such as 2,4-bis(benzyloxy)benzaldehyde, to yield the corresponding dihydroxy compound, 2,4-dihydroxybenzaldehyde. This process is favored for its clean reaction profile and the straightforward removal of byproducts.

This document provides detailed application notes and protocols for the deprotection of this compound using catalytic hydrogenation. Two primary methods are detailed: direct hydrogenation using hydrogen gas and catalytic transfer hydrogenation (CTH) with a hydrogen donor.

Reaction Principle

The deprotection of this compound proceeds via the hydrogenolysis of the carbon-oxygen bonds of the benzyl ethers. In the presence of a palladium catalyst, molecular hydrogen (or a hydrogen donor) is activated, leading to the cleavage of the benzyl groups and their subsequent conversion to toluene, liberating the free hydroxyl groups on the benzaldehyde ring.

Reaction Scheme:

Data Presentation: Comparison of Hydrogenation Methods

The choice between direct hydrogenation and catalytic transfer hydrogenation often depends on the available equipment, safety considerations, and the sensitivity of the substrate to the reaction conditions. The following table summarizes typical conditions for the debenzylation of aromatic ethers, providing a baseline for the deprotection of this compound.

| Parameter | Direct Hydrogenation with H₂ Gas | Catalytic Transfer Hydrogenation (CTH) |

| Catalyst | 10% Palladium on Carbon (Pd/C) | 10% Palladium on Carbon (Pd/C) |

| Catalyst Loading | 5-10 mol% | 10-20% by weight of the substrate |

| Hydrogen Source | Hydrogen Gas (H₂) | Ammonium formate (HCOONH₄) |

| Solvent | Ethanol (EtOH), Methanol (MeOH), Ethyl Acetate (EtOAc) | Methanol (MeOH), Ethanol (EtOH) |

| Temperature | Room Temperature | Reflux |

| Pressure | Atmospheric (H₂ balloon) to moderate pressure | Atmospheric |

| Typical Reaction Time | 12-72 hours | 1-6 hours |

| Work-up | Filtration of catalyst, solvent evaporation | Filtration of catalyst, solvent evaporation, aqueous wash |

Experimental Protocols

Protocol 1: Deprotection via Direct Catalytic Hydrogenation with H₂ Gas

This protocol describes a general and widely used method for the debenzylation of this compound using palladium on carbon and hydrogen gas.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (or Methanol, Ethyl Acetate)

-

Inert gas (Nitrogen or Argon)

-

Hydrogen gas supply (balloon or cylinder)

-

Celite® or other filtration aid

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equivalent).

-

Solvent Addition: Add a suitable solvent such as ethanol (approximately 10-20 mL per gram of substrate) to dissolve the starting material.

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for several minutes.

-

Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the stirred solution under the inert atmosphere.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For small-scale reactions, a hydrogen-filled balloon is often sufficient. For larger scales or faster reaction times, a hydrogenation apparatus with a regulated hydrogen supply can be used.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove any residual hydrogen.

-